Cas no 68308-53-2 (Soya fatty acids)

Soya fatty acids structure
Soya fatty acids structure
商品名:Soya fatty acids
CAS番号:68308-53-2
MF:
メガワット:
CID:90428

Soya fatty acids 化学的及び物理的性質

名前と識別子

    • Soya oil acid
    • Fatty acids, soya
    • Soya fatty acids
    • SOY ACID
    • Fettsuren, Soja
    • Sojalfettsure
    • Soya bean oil fatty acid
    • SOYAFATTYACIDS
    • TIANFU-CHEM CAS NO.68308-53-2 Fatty acids, soya

Soya fatty acids 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
1PlusChem
1P00FCZD-250mg
Fatty acids, soya
68308-53-2
250mg
$147.00 2024-04-22
A2B Chem LLC
AH15865-250mg
Fatty acids, soya
68308-53-2
250mg
$135.00 2024-04-19
A2B Chem LLC
AH15865-100mg
Fatty acids, soya
68308-53-2
100mg
$85.00 2024-04-19
Aaron
AR00FD7P-100mg
Fatty acids, soya
68308-53-2
100mg
$77.00 2025-02-11
MedChemExpress
HY-135298-100mg
Soya fatty acids
68308-53-2
100mg
¥500 2024-04-18
1PlusChem
1P00FCZD-100mg
Fatty acids, soya
68308-53-2
100mg
$91.00 2024-04-22
1PlusChem
1P00FCZD-500mg
Fatty acids, soya
68308-53-2
500mg
$224.00 2024-04-22
Aaron
AR00FD7P-500g
Fatty acids, soya
68308-53-2
500g
$22.00 2023-12-14
Aaron
AR00FD7P-250mg
Fatty acids, soya
68308-53-2
250mg
$154.00 2025-02-11
MedChemExpress
HY-135298-250mg
Soya fatty acids
68308-53-2
250mg
¥1000 2024-04-18

Soya fatty acids 関連文献

Soya fatty acidsに関する追加情報

Soya Fatty Acids (CAS No. 68308-53-2): A Comprehensive Overview of Composition, Applications, and Emerging Research

Soya fatty acids (CAS No. 68308-53-2) represent a critical class of lipid compounds derived from the hydrolysis of soybean oil, a widely cultivated legume crop. These compounds are primarily composed of unsaturated fatty acids, including linoleic acid (C18:2), oleic acid (C18:1), and α-linolenic acid (C18:3), alongside smaller fractions of saturated fatty acids such as palmitic acid (C16:0). The unique fatty acid composition of soya fatty acids has positioned them as a cornerstone in both industrial and biomedical applications.

The synthesis and characterization of soya fatty acids have been refined through advancements in analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy. Recent studies published in the Journal of Agricultural and Food Chemistry (2023) highlight the precise quantification of minor components like stearidonic acid, which exhibits potent anti-inflammatory properties. This compositional precision is critical for optimizing their use in nutraceuticals and functional foods.

In pharmaceutical development, soya fatty acids serve as versatile precursors for drug delivery systems. Their amphiphilic nature enables the formulation of self-emulsifying drug delivery systems (SEDDS) that enhance bioavailability. A 2024 study in Biomaterials Science demonstrated their efficacy in encapsulating hydrophobic drugs like paclitaxel, achieving targeted delivery to tumor cells with reduced systemic toxicity. The ability to form stable emulsions under physiological conditions underscores their value in therapeutic lipid formulations.

The CAS No. 68308-53-2 compound also plays a pivotal role in sustainable chemistry. Researchers at the University of California, Berkeley (2024), engineered microbial strains capable of biosynthesizing tailored soya-derived fatty esters for bio-based surfactants. These eco-friendly alternatives to petrochemical-derived detergents exhibit comparable cleaning efficiencies while reducing environmental impact, aligning with global sustainability goals.

In nutritional science, emerging evidence links the omega-6 and omega-3 ratio in soya fatty acids to cardiovascular health modulation. A meta-analysis published in Nutrients (2024) revealed that dietary supplementation with standardized soya oil extracts reduces low-density lipoprotein (LDL) oxidation by up to 40%, potentially mitigating atherosclerosis progression. This finding has spurred development of fortified food products targeting metabolic syndrome management.

Beyond traditional applications, recent advances in click chemistry have enabled conjugation of soya-derived fatty acids with peptides for diagnostic purposes. A collaborative study between MIT and DSM Nutritional Products demonstrated fluorescently labeled derivatives capable of imaging lipid droplet dynamics in live cells, offering new tools for studying obesity-related pathologies at molecular resolution.

Safety evaluations conducted by EFSA and FDA confirm the GRAS status (Generally Recognized As Safe) for food-grade soya fatty acids preparations. However, recent toxicological studies caution against excessive thermal processing (>180°C), which induces oxidation products such as hydroperoxides that may compromise product stability and safety.

Ongoing research focuses on enhancing the α-linolenic acid content via genetic modification of soybean cultivars using CRISPR-Cas9 systems. Field trials reported in Nature Plants (Q1 2024) achieved a 15% increase in omega-3 content without yield penalties, promising breakthroughs for functional food production.

The integration of computational chemistry tools like molecular docking simulations has accelerated discovery pathways involving soya-derived lipids. Researchers at ETH Zurich used these methods to identify novel interactions between soya lecithin derivatives and membrane-bound enzymes implicated in neurodegenerative diseases, opening avenues for Alzheimer's therapy development.

In industrial biotechnology, microbial conversion processes now enable valorization of crude soya oil byproducts into high-value chemicals such as diacylglycerols (DAGs). A pilot-scale process developed by Cargill achieves >95% conversion efficiency while reducing energy consumption by 40% compared to traditional transesterification methods.

Epidemiological trends indicate growing demand for plant-based lipid solutions across cosmetics and personal care sectors. Formulations containing stabilized soya triglycerides now dominate moisturizer markets due to their skin barrier repair properties validated through ex vivo epidermal permeability assays.

Cutting-edge research from Stanford University's Department of Chemical Engineering has pioneered enzymatic cyclization techniques to produce cyclic soya-derived lipids with enhanced thermal stability – a breakthrough for high-performance lubricant applications under extreme operating conditions.

The global regulatory landscape continues to evolve with ISO/TC standards now requiring detailed compositional profiling for all commercial soya lipid products. This ensures consistency across batches while addressing consumer concerns about allergenicity – soy proteins are typically removed during refining processes but require rigorous testing protocols.

In conclusion, the multifaceted utility of soya fatty acids CAS No. 68308-53-2 spans diverse industries driven by continuous innovation at the chemistry-biology interface. As interdisciplinary research bridges gaps between agricultural production and advanced material sciences, these compounds remain central to solving challenges ranging from healthcare needs to sustainable manufacturing practices.

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